molecular formula C7H8N2O3 B176388 3-Methoxy-4-nitroaniline CAS No. 16292-88-9

3-Methoxy-4-nitroaniline

Cat. No. B176388
CAS RN: 16292-88-9
M. Wt: 168.15 g/mol
InChI Key: JVUHWSGOORVDML-UHFFFAOYSA-N
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Description

3-Methoxy-4-nitroaniline is an organic compound that falls under the class of nitroanilines. It is used as an intermediate in the synthesis of dyes, pigments, and other chemical compounds . It is also an important inducer of CYP1A2 due to its small molecular size .


Synthesis Analysis

The synthesis of 4-methoxy-2-nitroaniline involves the use of various experimental conditions. A high-performance thin-layer chromatography (HPTLC) method has been developed for the identification and determination of 4-methoxy-2-nitroaniline impurity present in omeprazole .


Molecular Structure Analysis

The single crystal X-ray diffraction (XRD) and powder XRD analyses show that the grown crystal belongs to an orthorhombic crystal system. The obtained unit cell parameters are a = 16.17 Å, b = 6.55 Å, c = 7.14 Å, α = 90°, β = 90°, and γ = 90° .


Chemical Reactions Analysis

The degradation of 4-methoxy-2-nitroaniline by Fenton oxidation has been studied to obtain more insights into the reaction mechanism involved in the oxidation of 4-methoxy-2-nitroaniline .

Scientific Research Applications

Toxicity and Safety Assessment

  • Reproductive and Developmental Toxicity : A study by Tsubokura et al. (2015) on 4-Methoxy-2-nitroaniline (a structurally similar compound) in rats for toxicity screening found that the substance did not cause significant reproductive or developmental harm at certain doses. This study enriches the toxicological data for safety assessments of related chemicals (Tsubokura et al., 2015).

Analytical Chemistry

  • Quantitative Analysis Techniques : Vahidi et al. (1971) developed a quantitative method for assaying 3-methoxy-4-hydroxymandelic acid (a compound related to 3-Methoxy-4-nitroaniline) in urine, showcasing the utility of 3-Methoxy-4-nitroaniline in analytical chemistry (Vahidi et al., 1971).

Chemical Synthesis and Reactivity

  • Nitration of Anisole : Adamiak (2015) explored the controlled nitration of anisole (a related chemical process) and found specific catalysts could manipulate the reaction. This indicates potential applications in pharmaceutical and dye industries (Adamiak, 2015).
  • Aromatic Photosubstitution : Cantos et al. (1987) studied the photoreaction of 4-nitroveratrole with n-hexylamine, leading to compounds including N-hexyl-2-methoxy-5-nitroaniline, demonstrating the reactivity of nitroanilines under photochemical conditions (Cantos et al., 1987).

Optoelectronic Applications

  • Physical Properties in Thin Films : El-Mahalawy and Wassel (2020) investigated the physical properties of 4-methoxy-2-nitroaniline thin films, revealing potential in fabricating photodetectors and highlighting its optoelectronic applications (El-Mahalawy & Wassel, 2020).

Environmental Chemistry

  • Reactivity with Hydroxyl Radicals : Lauraguais et al. (2014) examined the reaction of guaiacol (2-methoxyphenol) with hydroxyl radicals, which included the formation of nitroguaiacol isomers, relating to the environmental impact of biomass burning emissions (Lauraguais et al., 2014).

Biological Studies

  • Induction of CYP1A2 Enzymes : Degawa et al. (1995) found that 2-methoxy-4-nitroaniline induced CYP1A enzymes in rats, particularly CYP1A2, suggesting its role in biological systems (Degawa et al., 1995).

Fluorescent Sensing

  • Detection of 4-Nitroaniline in Water : Xie et al. (2020) developed a molecularly imprinted fluorescent sensor for detecting 4-nitroaniline in water, indicating the role of 3-Methoxy-4-nitroaniline in environmental monitoring (Xie et al., 2020).

Safety And Hazards

3-Methoxy-4-nitroaniline is harmful if swallowed, in contact with skin, or if inhaled. It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound. It should be used only outdoors or in a well-ventilated area .

Future Directions

3-Methoxy-4-nitroaniline has been tested as a spectrophotometric reagent for the determination of ethinylestradiol (ETE), a semi-synthetic estrogen that is widely used in oral contraceptives . This suggests potential future applications in the field of pharmaceutical analysis.

properties

IUPAC Name

3-methoxy-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUHWSGOORVDML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373125
Record name 3-methoxy-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-nitroaniline

CAS RN

16292-88-9
Record name 3-Methoxy-4-nitroaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16292-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-methoxy-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of N-(3-methoxy-4-nitro-phenyl)-acetamide (16.6 g, 78.67 mmol) and an aqueous solution of hydrochloric acid (1.5 M, 200 mL) was refluxed until a clear solution was obtained. The reaction mixture was basified by addition of an aqueous solution of potassium carbonate and then was extracted four times with dichloromethane (200 mL); the combined organic extracts were dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure to give 13.56 g (quantitative yield) of 3-methoxy-4-nitro-phenylamine as a yellow solid. MS=169 [M+H]+.
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
SF López, MP Meza, FT Hoyos - Computational and Theoretical Chemistry, 2018 - Elsevier
In the present work, the values of dipolar moment, linear polarizability, first hyperpolarizability, energies of electronic hyperconjugation, and HOMO-LUMO gaps were determined for …
Number of citations: 11 www.sciencedirect.com
GA Strohmeier, WMF Fabian, G Uray - Helvetica chimica acta, 2004 - Wiley Online Library
… ą As depicted in Scheme 1, carbostyrils 7 ą 9 are conveniently prepared from 3-methoxy-4-nitroaniline (3), which contains the NH2 group for the ring closure and the 6-amino …
Number of citations: 51 onlinelibrary.wiley.com
LK Dyall, KH Pausacker - Australian Journal of Chemistry, 1958 - CSIRO Publishing
… Furthermore, repetition of this nitration under varying conditions has only led to the isolation of 3-methoxy-4-nitroaniline (mp 131 "0) and 3-methoxy-2,4-dinitroaniline (mp 157 "C). The …
Number of citations: 10 www.publish.csiro.au
BM Lynch, CM Chen, YY Wigfield - Canadian Journal of …, 1968 - cdnsciencepub.com
… The infrared spectrum of the 3-methoxy-4nitroaniline showed all the absorption bands quoted for "3-methoxy-2,4-dinitroaniline", and this product should therefore be withdrawn from the …
Number of citations: 27 cdnsciencepub.com
Z Zhang, LMV Tillekeratne, RA Hudson - Synthesis, 1996 - thieme-connect.com
… Commercially available 2-methoxy-4-nitroaniline (9) was preferred to 3-methoxy-4-nitroaniline (9 a) as the starting material for the synthesis of 3 in view of the likelihood of obtaining a …
Number of citations: 39 www.thieme-connect.com
SA Gamage, DP Figgitt, SJ Wojcik… - Journal of medicinal …, 1997 - ACS Publications
Members of the class of 9-anilinoacridine topoisomerase II inhibitors bearing lipophilic electron-donating 1‘-anilino substituents are active against both the promastigote and amastigote …
Number of citations: 154 pubs.acs.org
HJ Shine, KH Park, ML Brownawell… - Journal of the …, 1984 - ACS Publications
… The key product in this sequence of reactions was 3-methoxy-4-nitroaniline, because the … Three other routes to 3-methoxy-4-nitroaniline were tried but were unsuccessful. Thus, attempts …
Number of citations: 22 pubs.acs.org
BY Woo, SS Shin, YD Hong, YH Joo… - Journal of the Society …, 2020 - koreascience.kr
… 4-Amino-2-methoxybenzonitrile, 4-amino-2-methylbenzonitrile, 3-chloro-4-nitroaniline, 3-methoxy-4-nitroaniline, 3-methyl-4nitroaniline, 2-chloro-4-cyanobenzoic acid, 3-chloro-4-…
Number of citations: 0 koreascience.kr
M Ma̧kosza, M Białecki - The Journal of Organic Chemistry, 1998 - ACS Publications
A new reaction of sulfenamides with electrophilic arenes under basic conditions is described. The σ adducts formed from nitroarenes and the anions of sulfenamides undergo …
Number of citations: 133 pubs.acs.org
G Leclerc, G Marciniak, N Decker… - Journal of medicinal …, 1986 - ACS Publications
… 3- Methoxy-4-nitroaniline (29). A solution of 28 (25.2 g, 120 mmol) in water (665 mL) and HC1 (35 mL) was heated under reflux for 4 h (monitored by TLC). The solution was diluted with …
Number of citations: 31 pubs.acs.org

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